

# Iadademstat vs. GSK2879552 in Small-Cell Lung Cancer: A Head-to-Head Comparison

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: ORY-1001(trans)

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A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors for the treatment of Small-Cell Lung Cancer (SCLC).

Small-cell lung cancer (SCLC) remains a formidable challenge in oncology, characterized by rapid growth, early metastasis, and the development of resistance to standard therapies. The epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising therapeutic target in SCLC due to its role in maintaining the cancer stem cell phenotype and promoting tumor progression. This guide provides a comprehensive, data-driven comparison of two LSD1 inhibitors, iadademstat (ORY-1001) and GSK2879552, based on available preclinical and clinical data.

## At a Glance: Key Differences

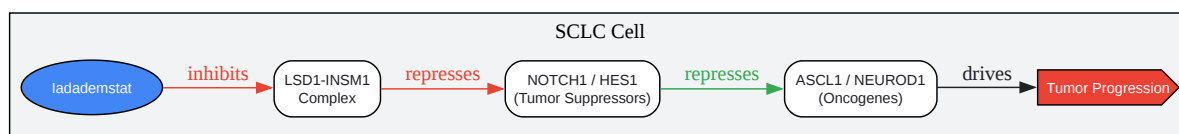
Feature	Iadademstat (ORY-1001)	GSK2879552
Mechanism of Action	Covalent, highly selective, irreversible inhibitor of LSD1. Also exhibits scaffolding inhibition.	Potent, selective, orally bioavailable, irreversible inhibitor of LSD1.
Key Signaling Pathway	Reactivates the NOTCH pathway, leading to suppression of ASCL1 and neuroendocrine differentiation.	Induces changes in neuroendocrine marker gene expression, potentially promoting differentiation.
Clinical Development in SCLC	Phase IIa (CLEPSIDRA) completed; Phase Ib/II (STELLAR) and a Phase I/II trial in combination with immunotherapy are ongoing.	Phase I trial in relapsed/refractory SCLC was terminated due to an unfavorable risk-benefit profile.
Reported Efficacy in SCLC	Showed promising efficacy signals in combination therapies. <a href="#">[1]</a>	Provided poor disease control as a monotherapy. <a href="#">[2]</a> <a href="#">[3]</a>
Safety Profile in SCLC	Generally manageable safety profile reported in combination studies. <a href="#">[4]</a>	High rate of adverse events, including treatment-related deaths. <a href="#">[2]</a> <a href="#">[3]</a>

## Mechanism of Action and Signaling Pathways

Both iadademstat and GSK2879552 are irreversible inhibitors of LSD1, a flavin-dependent monoamine oxidase that demethylates histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[\[5\]](#) Inhibition of LSD1 aims to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.

Iadademstat: Beyond its enzymatic inhibition, iadademstat also disrupts the scaffolding function of LSD1.[\[6\]](#) In SCLC, iadademstat has been shown to impair the binding of LSD1 to the transcription factor INSM1. This leads to the restoration of NOTCH1 and HES1 expression, which in turn suppresses the oncogenes ASCL1 and NEUROD1, key drivers of the

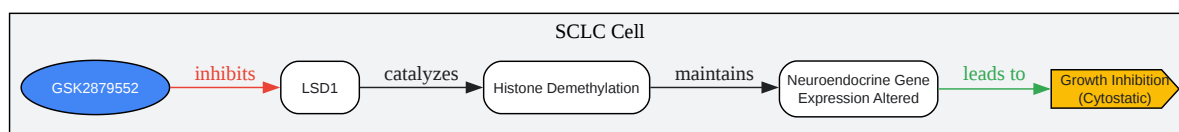
neuroendocrine phenotype in SCLC.[6][7] This activation of the NOTCH pathway can lead to potent and sustained tumor regression.[6][7]



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Caption: Iadademstat's mechanism of action in SCLC.

GSK2879552: The mechanism of action for GSK2879552 in SCLC is also linked to the induction of differentiation. By inhibiting LSD1, GSK2879552 alters the expression of neuroendocrine marker genes.[2][8] This change in gene expression is thought to shift the neuroendocrine cell state of SCLC, leading to growth inhibition.[8] Preclinical studies indicated that the growth inhibition was primarily cytostatic rather than cytotoxic.[9]



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Caption: GSK2879552's proposed mechanism in SCLC.

## Preclinical Efficacy in SCLC

Both Iadademstat and GSK2879552 have demonstrated anti-tumor activity in preclinical SCLC models.

Iadademstat: In patient-derived xenograft (PDX) models of SCLC, iadademstat induced complete and durable tumor regression.[7] This effect was linked to the activation of the NOTCH pathway.[7] Further preclinical studies have suggested a synergistic effect when iadademstat is combined with checkpoint inhibitors.[1]

GSK2879552: GSK2879552 showed potent, predominantly cytostatic, antiproliferative activity in SCLC cell lines and tumor xenograft models.[2] In SCLC xenografts, treatment with GSK2879552 resulted in a pronounced delay in tumor growth rather than significant regression.[9] Interestingly, sensitivity to GSK2879552 in SCLC cell lines was associated with a specific DNA hypomethylation signature, suggesting a potential predictive biomarker.[8]

## Clinical Trials and Patient Outcomes in SCLC

The clinical development paths for iadademstat and GSK2879552 in SCLC have diverged significantly.

### Iadademstat Clinical Development

Iadademstat has been evaluated in multiple clinical trials for SCLC, primarily in combination with other agents.

- CLEPSIDRA (Phase IIa): This single-arm, open-label study evaluated iadademstat in combination with platinum and etoposide chemotherapy in patients with relapsed, extensive-disease SCLC.[1] While the trial was conducted in a very advanced setting and at suboptimal doses of iadademstat due to side effects, the efficacy rates compared well with other therapies in this setting.[1]
- STELLAR (Phase Ib/II): This trial is investigating iadademstat as a first-line treatment in combination with a checkpoint inhibitor in patients with metastatic SCLC.[1]
- NCI-Sponsored Phase I/II Trial: This ongoing trial is evaluating iadademstat in combination with immune checkpoint inhibitors (atezolizumab or durvalumab) as a first-line treatment for extensive-stage SCLC.[10][11]

### GSK2879552 Clinical Development

GSK2879552 underwent a first-in-human, Phase I dose-escalation study in patients with relapsed or refractory SCLC.

- Phase I Trial (NCT02034123): This study aimed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of GSK2879552.[2][3] The trial was terminated because the risk-benefit profile did not favor continuation.[3] The drug provided poor disease control and was associated with a high rate of adverse events.[2][3]

## Clinical Data Summary

Clinical Trial	Drug Combination	Patient Population	Key Outcomes
CLEPSIDRA (Phase IIa)	Iadademstat + Platinum/Etoposide	Relapsed, extensive-disease SCLC	Efficacy rates compared favorably to other therapies in this setting.[1]
Phase I (NCT02034123)	GSK2879552 (monotherapy)	Relapsed/Refractory SCLC	Poor disease control. [2][3] High rate of adverse events.[2][3] Study terminated.[3]

## Safety and Tolerability in SCLC

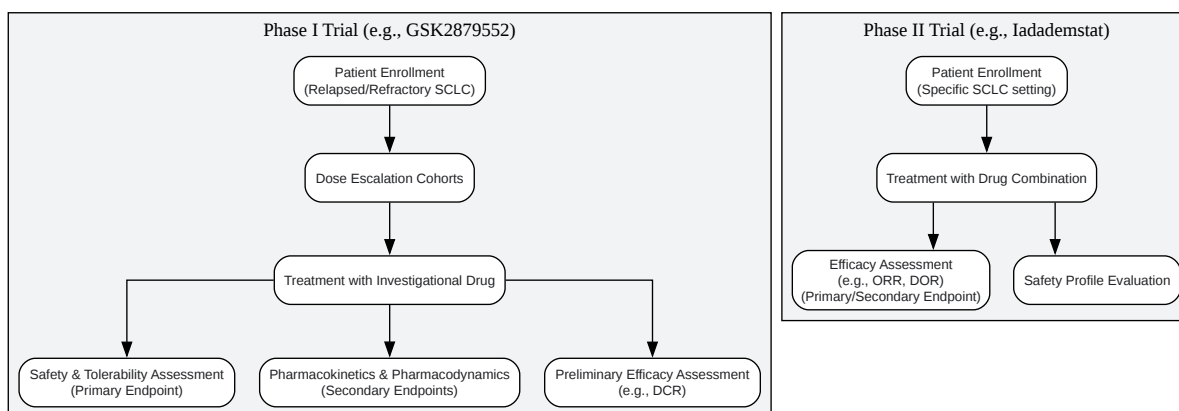
Iadademstat: In combination studies, iadademstat has demonstrated a manageable safety profile.[4] The side effects observed in the CLEPSIDRA trial led to dose reductions, but the drug is being further investigated in combination with less myelosuppressive agents like checkpoint inhibitors.[1]

GSK2879552: The Phase I trial of GSK2879552 in SCLC revealed significant safety concerns. 83% of patients experienced at least one treatment-related adverse event, with thrombocytopenia being the most common (41%).[2][3] Twelve serious adverse events were reported, with six considered treatment-related, including encephalopathy.[2][3] There were three patient deaths, one of which was related to serious adverse events.[2][3]

## Experimental Protocols

Detailed experimental protocols for the key clinical trials are publicly available. For instance, the methodology for the Phase I trial of GSK2879552 (NCT02034123) involved a dose-escalation design to determine the maximum tolerated dose, with primary endpoints focused on safety and tolerability.[3] Secondary endpoints included pharmacokinetics, pharmacodynamics, and disease control rate.[3]

The CLEPSIDRA trial of iadademstat was a single-arm, open-label Phase IIa study.[1] The primary endpoints were likely focused on safety and preliminary efficacy, with secondary endpoints including overall response rate (ORR), time to response (TTR), and duration of response (DOR).[1]



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- To cite this document: BenchChem. [Iadademstat vs. GSK2879552 in Small-Cell Lung Cancer: A Head-to-Head Comparison]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560137#head-to-head-comparison-of-iadademstat-and-gsk2879552-in-sclc]

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